Quetiapine-d4Fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

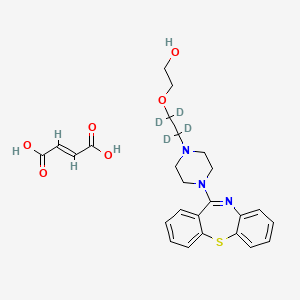

Quetiapine-d4 Fumarate: is a deuterated form of quetiapine fumarate, an atypical antipsychotic medication used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . The deuterated version, Quetiapine-d4 Fumarate, is often used in scientific research to study the pharmacokinetics and metabolism of quetiapine due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine-d4 Fumarate involves the incorporation of deuterium atoms into the quetiapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key intermediate in the synthesis of quetiapine is 11-chlorodibenzo[b,f][1,4]thiazepine, which is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form quetiapine .

Industrial Production Methods: Industrial production of Quetiapine-d4 Fumarate follows similar synthetic routes as the non-deuterated form but with the use of deuterated reagents. The process involves multiple steps, including the preparation of intermediates, purification, and final crystallization to obtain the fumarate salt .

化学反応の分析

Types of Reactions: Quetiapine-d4 Fumarate undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of sulfoxide and other metabolites.

Reduction: Involves the reduction of the quetiapine molecule to form secondary metabolites.

Substitution: Reactions involving the substitution of functional groups on the quetiapine molecule.

Common Reagents and Conditions:

Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic or electrophilic reagents under various conditions.

Major Products Formed: The major products formed from these reactions include norquetiapine (N-desalkylquetiapine), sulfoxide derivatives, and other minor metabolites .

科学的研究の応用

Quetiapine-d4 Fumarate is extensively used in scientific research for various applications, including:

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of quetiapine in the body.

Metabolic Pathway Analysis: To study the metabolic pathways and identify the metabolites formed during the drug’s metabolism.

Drug Interaction Studies: To investigate potential interactions with other drugs and their impact on quetiapine’s pharmacokinetics.

Biological Research: Used in studies related to its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Medical Research: To explore its therapeutic potential and efficacy in treating various psychiatric disorders.

作用機序

Quetiapine-d4 Fumarate exerts its effects primarily through antagonism of multiple neurotransmitter receptors, including:

Dopamine D2 Receptors: Blocking these receptors helps reduce psychotic symptoms.

Serotonin 5-HT2A Receptors: Antagonism at these receptors contributes to its antidepressant and anxiolytic effects.

Histamine H1 Receptors: Responsible for its sedative properties.

Adrenergic α1 Receptors: Involved in its effects on blood pressure and sedation.

The combination of these actions results in the overall therapeutic effects of quetiapine in treating psychiatric disorders.

類似化合物との比較

Clozapine: Another atypical antipsychotic with a similar receptor profile but higher risk of agranulocytosis.

Olanzapine: Shares similar therapeutic effects but has a higher propensity for weight gain and metabolic side effects.

Risperidone: Similar efficacy but with a higher risk of extrapyramidal side effects.

Aripiprazole: Partial agonist at dopamine receptors, leading to a different side effect profile.

Uniqueness of Quetiapine-d4 Fumarate: Quetiapine-d4 Fumarate’s uniqueness lies in its deuterated form, which allows for more precise pharmacokinetic studies and a better understanding of the drug’s metabolism. This makes it a valuable tool in both clinical and research settings.

生物活性

Quetiapine-d4 fumarate is a deuterium-labeled derivative of quetiapine fumarate, primarily known for its use as an atypical antipsychotic. This compound retains the pharmacological properties of quetiapine, making it a valuable tool in pharmacokinetic studies and therapeutic research. This article explores the biological activity of quetiapine-d4 fumarate, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Quetiapine-d4 fumarate functions similarly to quetiapine by acting on various neurotransmitter receptors in the brain. Its primary mechanisms include:

- Dopamine D2 Receptor Antagonism : Quetiapine-d4 fumarate blocks dopamine D2 receptors, which is crucial for managing symptoms of schizophrenia and bipolar disorder.

- Serotonin 5-HT2A Receptor Agonism : It also acts as an agonist at serotonin 5-HT2A receptors, contributing to its mood-stabilizing effects.

- Histaminergic Activity : At lower doses, quetiapine-d4 fumarate exhibits significant affinity for H1 histamine receptors, which mediates sedative effects.

The unique receptor-binding profile allows for a diverse range of therapeutic applications while minimizing some side effects associated with traditional antipsychotics .

2. Pharmacokinetics

Quetiapine-d4 fumarate is utilized in pharmacokinetic studies to differentiate between the labeled and unlabeled forms of quetiapine. Key pharmacokinetic characteristics include:

| Parameter | Value |

|---|---|

| Molecular Formula | C21H24D4N2O6S |

| Molecular Weight | 503.61 g/mol |

| Bioavailability | 100% (oral solution) |

| Peak Plasma Concentration | 1.5 hours (immediate-release) |

| Half-life | Approximately 6 hours |

The incorporation of deuterium may affect the metabolic stability and pharmacokinetics, allowing researchers to gain deeper insights into absorption rates, distribution in tissues, and elimination pathways .

3. Therapeutic Applications

Quetiapine-d4 fumarate is primarily used in research settings to explore its therapeutic effects and mechanisms of action. Notable applications include:

- Pharmacokinetic Studies : By using mass spectrometry, researchers can accurately measure the pharmacokinetics of quetiapine in clinical settings.

- In Vivo Studies : Investigations into the therapeutic effects on conditions such as schizophrenia and bipolar disorder are enhanced by using this labeled compound.

- Metabolic Pathway Analysis : Understanding how quetiapine is metabolized can lead to better dosing strategies and reduced side effects.

4. Case Studies and Research Findings

Several studies have highlighted the potential benefits and risks associated with quetiapine treatment:

- A case study documented a 37-year-old male who developed dependence on quetiapine after using it for anxiety management. The findings emphasized the need for caution when prescribing quetiapine to individuals with a history of substance abuse .

- Another study focused on quetiapine's effectiveness in treating insomnia, noting that lower doses primarily affected H1 receptors, leading to sedation without significant adverse effects at therapeutic levels .

5. Comparative Analysis with Other Compounds

Quetiapine-d4 fumarate shares structural similarities with other psychiatric medications. A comparative analysis reveals its unique receptor affinities:

| Compound | Dopamine D2 Affinity | Serotonin 5-HT2A Affinity | Histamine H1 Affinity |

|---|---|---|---|

| Quetiapine-d4 fumarate | High | Moderate | High |

| Risperidone | Very High | Moderate | Low |

| Olanzapine | High | High | Moderate |

This comparison illustrates how quetiapine-d4 fumarate's receptor profile may contribute to its efficacy in treating various psychiatric disorders while highlighting differences that may influence clinical decisions .

特性

分子式 |

C25H29N3O6S |

|---|---|

分子量 |

503.6 g/mol |

IUPAC名 |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i13D2,15D2; |

InChIキー |

VRHJBWUIWQOFLF-QWVIKDOWSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。